molecular formula C27H44N2O5 B1527408 Boc-Tyr(Me)-OH DCHA CAS No. 53267-94-0

Boc-Tyr(Me)-OH DCHA

Cat. No. B1527408
CAS RN: 53267-94-0
M. Wt: 476.6 g/mol
InChI Key: QUKLMYRLRRACCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-Tyr(Me)-OH DCHA” is also known as “N-Boc-O-methyl-L-tyrosine dicyclohexylamine salt” or “N-Boc-4-methoxy-L-phenylalanine dicyclohexylamine salt”. It has a molecular weight of 476.7 and a molecular formula of C27H44N2O5 .


Chemical Reactions Analysis

In a study, an important antioxidant dipeptide precursor, BOC-Tyr-Ala, was produced via a kinetically controlled enzymatic peptide synthesis reaction . The enzyme activity was 95.043 U/mL, and t-butyloxycarbonyl-L-tyrosine-methyl ester (BOC-Tyr-OMe) was used as the acyl donor .

Scientific Research Applications

Peptide Synthesis

Research on Boc-Tyr(Me)-OH DCHA is extensively focused on its applications in peptide synthesis. A significant study demonstrated the effectiveness of various coupling reagents in peptide synthesis, utilizing fragments like Boc-L-Tyr(Bzl)–Gly–Gly–L-Phe–OH, showcasing the utility of Boc-protected amino acids in peptide chain elongation (Narita, 1978).

Chemo-enzymatic Synthesis

In the context of chemo-enzymatic synthesis, a study highlighted the synthesis of endomorphin-1, an effective analgesic, using a combination of enzymatic and chemical methods. This process involved the use of Boc-protected amino acids, emphasizing the role of this compound in facilitating efficient and green synthesis of peptides (Sun et al., 2011).

Synthesis of Complex Peptide Sequences

Another study reported the synthesis of complex peptide sequences like the tetradecapeptide Ac-Asp1-Arg2-Val3-Tyr4-lle5-His6-Pro7-Phe8-His9-Leu10-Leu11-Val12-Tyr13-Ser14-OH, employing Boc(Nim-Boc)histidine (DCHA) for high yield incorporation of histidine (Nguyen et al., 1985).

Development of Opioid Peptides

Research into δ opioidmimetic antagonists, vital for developing new generations of ultraselective opioid peptides, utilized analogs synthesized with Boc-protected Tyr, such as Boc-Dmt-OH or Boc-Tyr(But)-OH. This demonstrated the relevance of this compound in opioid peptide development (Salvadori et al., 1995).

Synthesis of Phosphotyrosine-Containing Peptides

The synthesis of Tyr(P)-containing peptides, crucial in biological processes, has been achieved with high yield using Boc-Tyr(PO3Me2)-OH. This underscores the role of Boc-protected Tyr derivatives in synthesizing complex peptides involving phosphotyrosine (Perich, 1991).

Investigation of Peptide Structures

Studies also involved the analysis of isolated tripeptide model systems like Ac-Phe-Tyr(Me)-NHMe and Boc-Phe-Tyr(Me)-NHMe to investigate β-turns formed independently of protection groups. This research highlights the use of this compound in studying intrinsic structural properties of peptides (Schwing et al., 2012).

Dynamic Combinatorial Chemistry

This compound has found application in dynamic combinatorial chemistry (DCC), a methodology for identifying biomacromolecule ligands. It aids in the reversible reaction of boronic acids with alcohols, exemplifying its role in innovative enzyme inhibition strategies (Leung et al., 2011).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKLMYRLRRACCN-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53267-94-0
Record name L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53267-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Tyr(Me)-OH DCHA
Reactant of Route 2
Reactant of Route 2
Boc-Tyr(Me)-OH DCHA
Reactant of Route 3
Reactant of Route 3
Boc-Tyr(Me)-OH DCHA
Reactant of Route 4
Reactant of Route 4
Boc-Tyr(Me)-OH DCHA
Reactant of Route 5
Reactant of Route 5
Boc-Tyr(Me)-OH DCHA
Reactant of Route 6
Reactant of Route 6
Boc-Tyr(Me)-OH DCHA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.